molecular formula C20H28N2O4S2 B1676093 N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide

N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide

Cat. No.: B1676093
M. Wt: 424.6 g/mol
InChI Key: ZESUARCHWPARIF-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for N,N’-[biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide are not widely documented.
    • Industrial production methods remain undisclosed in the literature.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions are not explicitly reported.
    • Major products formed from these reactions are not well-documented.
  • Scientific Research Applications

    • Despite limited information, N,N’-[biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide may find applications in:
      • Medicinal chemistry: Potential drug development due to its structural features.
      • Organic synthesis: As a building block for more complex molecules.
      • Industry: Further research is needed to explore its industrial applications.
  • Mechanism of Action

    • Unfortunately, the specific mechanism by which this compound exerts its effects remains unknown.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • Similar compounds are not explicitly listed in the available data.
    • Highlighting its uniqueness would require additional research.

    Properties

    Molecular Formula

    C20H28N2O4S2

    Molecular Weight

    424.6 g/mol

    IUPAC Name

    N-[(2R)-2-[4-[4-[(2R)-1-(methanesulfonamido)propan-2-yl]phenyl]phenyl]propyl]methanesulfonamide

    InChI

    InChI=1S/C20H28N2O4S2/c1-15(13-21-27(3,23)24)17-5-9-19(10-6-17)20-11-7-18(8-12-20)16(2)14-22-28(4,25)26/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-/m0/s1

    InChI Key

    ZESUARCHWPARIF-HOTGVXAUSA-N

    Isomeric SMILES

    C[C@@H](CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C)CNS(=O)(=O)C

    SMILES

    CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C

    Canonical SMILES

    CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Origin of Product

    United States

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